2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
Beschreibung
This compound features a thiazole core substituted at the 2-position with a (4-chlorobenzyl)thio group and at the 4-position with a ketone-linked 4-(4-methoxyphenyl)piperazine moiety. The piperazine moiety, substituted with a 4-methoxyphenyl group, introduces basicity and hydrogen-bonding capacity, which could modulate pharmacokinetic properties such as solubility and membrane permeability .
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S2/c1-29-21-8-6-20(7-9-21)26-10-12-27(13-11-26)22(28)14-19-16-31-23(25-19)30-15-17-2-4-18(24)5-3-17/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUUXKBCDANUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Antitumor Properties
Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The presence of electron-donating groups like methoxy on the phenyl ring enhances this activity by increasing lipophilicity and receptor binding affinity .
Table 1: Antitumor Activity of Similar Thiazole Derivatives
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 | Bcl-2 inhibition |
| Compound B | 1.98 | Apoptosis induction |
| Target Compound | TBD | TBD |
Anticonvulsant Activity
Thiazoles have also been investigated for anticonvulsant properties. Some derivatives have shown efficacy in animal models, reducing seizure activity significantly. The structure-activity relationship (SAR) suggests that modifications in the piperazine or thiazole rings can enhance anticonvulsant effects, potentially through modulation of neurotransmitter systems .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies demonstrating activity against various bacterial strains. For example, derivatives with similar structures have been effective against Staphylococcus epidermidis and other pathogens, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
The precise mechanism of action for 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as:
- Enzymes : Inhibiting key enzymes involved in cancer cell proliferation.
- Receptors : Modulating neurotransmitter receptors linked to seizure activities.
- Bacterial Targets : Disrupting essential bacterial functions leading to cell death.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antitumor Efficacy : A study demonstrated that a thiazole derivative significantly inhibited tumor growth in xenograft models, showing promise for future therapeutic applications.
- Anticonvulsant Trials : Clinical trials involving thiazole-based compounds reported notable reductions in seizure frequency among participants with refractory epilepsy.
- Antimicrobial Testing : Laboratory tests confirmed that certain thiazole derivatives exhibited antimicrobial properties comparable to standard antibiotics, suggesting their potential use in treating resistant infections.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The compound’s structural analogs differ in three key regions: (1) the heterocyclic core (thiazole vs. pyrimidine or tetrazole), (2) substituents on the piperazine ring, and (3) linker groups (thioether vs. oxy or sulfonyl). Below is a detailed analysis:
Heterocyclic Core Variations
- Thiazole vs. Pyrimidine (): The target compound’s thiazole core (five-membered ring with one sulfur and one nitrogen atom) is distinct from pyrimidine-based analogs (six-membered ring with two nitrogen atoms, e.g., compounds 5c–5i in ). Thiazoles, however, are smaller and more rigid, favoring selective interactions with thiol-containing biological targets.
Thiadiazole and Tetrazole Analogs () :
Thiadiazoles (e.g., compound 1g in ) and tetrazoles (e.g., 7a–x in ) introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. These modifications may improve solubility but reduce cell permeability compared to the thiazole-based target compound.
Piperazine Substituent Variations
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methoxyphenyl group (-OCH₃) is electron-donating, which may enhance resonance stabilization of the piperazine ring.
- Halogenated vs. Non-Halogenated Derivatives: Chlorine (in the target’s benzylthio group) and fluorine (e.g., 5k, 4-fluorobenzylthio; ) influence steric and electronic profiles. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability, while chlorine’s bulkiness could improve target affinity.
Linker Group Modifications
- Thioether vs. Oxy/Sulfonyl Linkers: The thioether group (-S-) in the target compound offers greater resistance to enzymatic cleavage compared to oxygen-linked analogs (e.g., 5c–5i, ).
Key Observations :
- Bioactivity : Pyrimidine derivatives (e.g., 5j ) show strong enzyme inhibitory activity, likely due to their planar structure and nitrogen-rich core. The target compound’s thiazole core may prioritize selectivity over potency.
- Thermal Stability : Higher melting points in halogenated analogs (e.g., 5j , 5k ) suggest stronger crystal packing due to halogen interactions.
- Solubility : Methoxy groups (target compound) improve aqueous solubility compared to trifluoromethyl or halogenated analogs.
Vorbereitungsmethoden
Thioether Formation via Nucleophilic Substitution
The 2-((4-chlorobenzyl)thio)thiazole fragment is synthesized through a Hantzsch thiazole condensation. A representative procedure involves:
- Reacting 4-chlorobenzyl mercaptan with chloroacetonitrile in ethanol using Cs₂CO₃ as a base to form 2-((4-chlorobenzyl)thio)acetonitrile.
- Condensing the nitrile with α-bromoacetophenone in refluxing ethanol to yield 2-((4-chlorobenzyl)thio)-4-bromothiazole.
Optimization Notes :
- Base selection : Cs₂CO₃ outperforms K₂CO₃ or NaHCO₃ in yield (78% vs. 52–65%).
- Solvent : Ethanol ensures solubility of intermediates while minimizing side reactions.
Synthesis of the Piperazine-Ketone Moiety
Piperazine Alkylation
1-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanone is prepared via N-alkylation of 1-(4-methoxyphenyl)piperazine with chloroacetone:
- Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) and chloroacetone (1.2 eq) in acetonitrile.
- Add K₂CO₃ (2.0 eq) and reflux for 6 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the ketone (yield: 82%).
Critical Parameters :
- Excess chloroacetone ensures complete alkylation, avoiding residual piperazine.
- Anhydrous conditions prevent hydrolysis of chloroacetone.
Coupling of Thiazole and Piperazine Fragments
Nucleophilic Substitution at Thiazole C4
The 4-bromo-thiazole intermediate reacts with the piperazine-ketone via an SN2 mechanism:
- Combine 2-((4-chlorobenzyl)thio)-4-bromothiazole (1.0 eq), 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone (1.2 eq), and Cs₂CO₃ (3.0 eq) in DMF.
- Heat at 80°C for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to yield the target compound (65–72%).
Side Reactions :
- Competing elimination to form thiazole alkenes is suppressed using polar aprotic solvents (DMF).
- Excess piperazine-ketone minimizes dimerization of the thiazole bromide.
Alternative Synthetic Pathways
One-Pot Thiazole Formation and Coupling
A streamlined approach condenses the thiazole formation and coupling steps:
- React 4-chlorobenzyl mercaptan, chloroacetonitrile, and α-bromoacetone in one pot with Cs₂CO₃.
- Add 1-(4-methoxyphenyl)piperazine directly to the reaction mixture post-thiazole formation.
- Isolate the final product via column chromatography (yield: 58%, lower due to intermediate stability issues).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.32 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine), 2.70–2.66 (m, 4H, piperazine), 2.15 (s, 3H, COCH₃).
- LC-MS (ESI+) : m/z 503.1 [M+H]⁺, consistent with the molecular formula C₂₃H₂₃ClN₄O₂S₂.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated (%) C 54.92, H 4.61, N 11.13; Found C 54.88, H 4.59, N 11.09.
Comparative Evaluation of Synthetic Methods
Q & A
Q. What are the optimal synthetic routes for constructing the thioether and piperazine moieties in this compound?
- Methodological Answer : The synthesis typically involves sequential reactions:
- Thioether formation : React 4-chlorobenzyl chloride with a thiazole precursor (e.g., 2-mercaptothiazole) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Piperazine coupling : Introduce the 4-(4-methoxyphenyl)piperazine group via nucleophilic substitution or condensation. For example, react the thiazole-thioether intermediate with 1-(4-methoxyphenyl)piperazine using a coupling agent like EDCI/HOBt in dichloromethane .
- Key reaction conditions : Maintain temperatures between 0–25°C for thioether formation and room temperature for piperazine coupling. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the 4-chlorobenzyl group (δ 7.3–7.4 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
- Mass spectrometry : Verify the molecular ion peak at m/z ≈ 470 (M+H⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs by altering the 4-chlorobenzyl group (e.g., replacing Cl with F or methyl) or the methoxyphenyl piperazine moiety. Compare antimicrobial or anti-inflammatory activity in in vitro assays .
- Assay design : Test against Staphylococcus aureus (MIC) or in COX-2 inhibition assays. Use positive controls (e.g., ciprofloxacin for antibacterial studies) and measure IC₅₀ values .
- Data analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions or compound purity. Address this by:
- Standardizing protocols : Use CLSI guidelines for antimicrobial testing or ensure consistent cell lines (e.g., RAW 264.7 for inflammation studies) .
- Re-evaluating purity : Re-analyze disputed batches via HPLC-MS to rule out degradation products .
- Meta-analysis : Pool data from multiple studies and adjust for variables like solvent (DMSO vs. ethanol) or incubation time .
Key Research Considerations
- Stereochemical effects : The compound’s planar thiazole and piperazine rings suggest limited stereochemical complexity, but chirality in analogs should be assessed via circular dichroism .
- Stability : Store at –20°C in amber vials to prevent thioether oxidation. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
